molecular formula C15H16ClN3S2 B2855606 4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034433-02-6

4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2855606
CAS No.: 2034433-02-6
M. Wt: 337.88
InChI Key: NDVASFZZOSCJLI-UHFFFAOYSA-N
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Description

4-(4,5-Dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a thiazole ring, a pyridine ring, and a thiophene ring, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-haloketones under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated thiazole intermediate.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyridine reacts with an amine-functionalized thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated derivatives, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives with various functional groups attached to the thiazole or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy and safety as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-Dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine
  • 4-(4,5-Dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine sulfate
  • 4-(4,5-Dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine nitrate

Uniqueness

Compared to similar compounds, 4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride may exhibit unique properties such as enhanced solubility, stability, and bioavailability. These properties can make it more suitable for certain applications, particularly in medicinal chemistry and materials science.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2.ClH/c1-9-4-5-16-6-13(9)17-15-18-14(8-20-15)12-7-19-11(3)10(12)2;/h4-8H,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVASFZZOSCJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CSC(=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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